1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the methoxybenzoyl group: This step often involves acylation reactions using 3-methoxybenzoic acid or its derivatives.
Introduction of the nitrobenzenesulfonyl group: This can be done through sulfonylation reactions using 4-nitrobenzenesulfonyl chloride.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and nitrobenzenesulfonyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE include:
1-(3-METHOXYBENZOYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE: This compound has a chloro group instead of a nitro group, which can affect its reactivity and biological activity.
1-(3-METHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-16-4-2-3-14(13-16)18(22)19-9-11-20(12-10-19)28(25,26)17-7-5-15(6-8-17)21(23)24/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHSDJCPNUVHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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